Albacarcin M
Overview
Description
The search results revealed complex molecules with significant biological activities, such as antibiotics and anticancer properties. These include albaflavenone, gilvocarcin M, and quinocarcin, each showcasing unique structural and chemical characteristics critical for their biological functions.
Synthesis Analysis
- Albaflavenone: Achieved via a concise construction of its zizaene skeleton utilizing sequential intramolecular aldol condensation, followed by chemo- and diastereoselective reduction (Kobayashi et al., 2014).
- Gilvocarcin M: Convergent total syntheses were accomplished, highlighting key steps like contrasteric coupling and regioselective cycloaddition, serving as a common intermediate to both gilvocarcin M and V (Hosoya et al., 1994).
- Quinocarcin: The synthesis involves a strategy including aryne annulation to build a key isoquinoline-containing intermediate, representing the shortest synthetic route to date (Allan & Stoltz, 2008).
Molecular Structure Analysis
- Gilvocarcin M: The structure was determined by single crystal X-ray analysis, revealing a unique aglycone and a fucofuranose linked through a C–C glycosyl linkage (Hirayama et al., 1981).
Scientific research applications
Antiulcer and Antioxidant Activity: Albacarcin M, a steroid from Morus alba, has shown significant antiulcer and antioxidant activity in models of pylorus-ligation- and ethanol-induced ulcers (Ahmad et al., 2013).
Efficacy in Reducing Blood Glucose and Cholesterol: Morus alba extracts, which may include Albacarcin M, have demonstrated effectiveness in reducing blood glucose and cholesterol levels, as well as enhancing cognitive ability in clinical trials (Chan, Lye, & Wong, 2016).
Cancer Treatment: Albacarcin M is used in gene therapy employing recombinant proteins and monoclonal antibodies to treat cancer (Drews, 2000).
Anti-inflammatory Benefits: It exerts anti-inflammatory benefits by inhibiting CXCR-4-mediated chemotaxis and the MEK/ERK pathway in T and other immune cells (Chen et al., 2013).
Potential Antidiabetic Properties: Rutin and quercetin-3-O-α (Q3G) in Morus alba fruits, including Albacarcin M, are potential therapeutic candidates for managing type 2 diabetes without weight gain (Lim et al., 2021).
Pharmacological Applications: Albacarcin M has shown potential in pharmacological applications like antibacterial, anti-inflammatory, antioxidant, and anti-HIV properties (Akhtar & Zafar, 2013).
Renal Protective Effects: Morus alba extract, potentially including Albacarcin M, demonstrates renal protective effects due to its free radical scavenging and diuretic properties (Ullah et al., 2016).
Cytotoxic Activity Against Cancer Cells: Albacarcin M exhibited cytotoxic activity against rat hepatoma cells (Hisayoshi et al., 2004).
Anti-inflammatory Effects for Lung Disorders: It has potential as a new agent to control lung inflammation, including bronchitis (Lim et al., 2013).
properties
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYMDSMDBCKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918862 | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albacarcin M | |
CAS RN |
83852-56-6, 92934-54-8 | |
Record name | Chrysomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albacarcin M | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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